N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-6-7-12-8-10(9)11/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
NIYRJBGYQWFLAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC2=C1C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Hydrogenation Conditions
The foundational approach involves reducing an acetamido-substituted isoquinoline precursor to yield the corresponding tetrahydroisoquinoline amine. As demonstrated by J. Org. Chem. (2002), 8-acetamidoisoquinoline undergoes catalytic hydrogenation over palladium on carbon (Pd/C) in acetic acid under 50 psi H₂ pressure, achieving full saturation of the pyridine ring. The reaction proceeds via selective reduction of the aromatic system while preserving the acetamide group, which is subsequently hydrolyzed under acidic conditions (6M HCl, reflux) to afford 5,6,7,8-tetrahydroisoquinolin-8-amine.
Key Data:
Dimethylation via Eschweiler-Clarke Reaction
The primary amine intermediate is dimethylated using formaldehyde and formic acid under reflux. This one-pot reaction converts the amine to its N,N-dimethyl derivative through reductive alkylation. Optimized conditions (5 equivalents formaldehyde, 3 equivalents formic acid, 100°C, 12 hours) achieve yields exceeding 85%. Notably, this method avoids over-alkylation due to the steric hindrance of the tetrahydroisoquinoline framework.
Reductive Amination of 8-Ketotetrahydroisoquinoline
Synthesis of 8-Ketotetrahydroisoquinoline
The ketone precursor is synthesized via Bischler-Napieralski cyclization of β-phenethylamide derivatives, followed by partial oxidation. For example, treatment of N-acetyl-β-phenethylamide with phosphorus oxychloride (POCl₃) yields 3,4-dihydroisoquinoline, which is oxidized to 8-ketotetrahydroisoquinoline using manganese dioxide (MnO₂) in dichloromethane.
Reductive Amination with Dimethylamine
The ketone undergoes reductive amination with dimethylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). This method affords N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine in 68% yield, with minor byproducts arising from incomplete reduction.
Optimization Insights:
-
Lowering the reaction temperature to 0°C improves selectivity but reduces conversion rates.
-
Substituents on the aromatic ring (e.g., chloro, methoxy) necessitate tailored stoichiometry to avoid side reactions.
Alkylation of 8-Aminotetrahydroisoquinoline
Primary Amine Synthesis
8-Aminotetrahydroisoquinoline is prepared via Hoffmann degradation of 8-carboxamide derivatives. Treatment of 8-carboxamidetetrahydroisoquinoline with bromine in basic aqueous solution (NaOH, H₂O) releases the primary amine.
N,N-Dimethylation with Methyl Iodide
The amine is alkylated using methyl iodide (2.2 equivalents) and potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). After 24 hours at 60°C, the reaction mixture is purified via column chromatography to isolate the tertiary amine in 72% yield. Challenges include quaternization of the amine (≤15% yield loss) and residual iodide contamination, which is mitigated by aqueous sodium thiosulfate washes.
Enzymatic Dynamic Kinetic Resolution for Chiral Synthesis
Lipase-Mediated Resolution
A stereoselective route employs Candida antarctica lipase B (CAL-B) to resolve racemic 5,6,7,8-tetrahydroquinolin-8-ol, a precursor to the amine. The enzyme catalyzes the acetylation of the (R)-enantiomer in vinyl acetate, enabling separation of diastereomers. Subsequent displacement of the hydroxyl group with dimethylamine via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) yields enantiopure this compound (ee >98%).
Comparative Efficiency:
| Method | Yield (%) | Optical Purity (ee) |
|---|---|---|
| Catalytic Hydrogenation | 78 | Racemic |
| Enzymatic Resolution | 65 | >98 |
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Pharmaceutical Development
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine is structurally related to several bioactive compounds, making it a candidate for drug development. Its unique molecular structure allows it to interact with various biological targets, potentially leading to the development of new therapeutics.
Key Biological Activities:
- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds based on this scaffold can induce apoptosis in lung and breast cancer cells with IC50 values as low as 0.155 µM for A549 cells and 0.170 µM for MCF7 cells .
- Enzyme Inhibition : this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in cancer therapy . The compound's inhibition profiles suggest its potential use in treating malignancies through targeted enzyme inhibition.
Case Studies
Several studies have documented the applications and effects of this compound:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Significant reduction in cell viability in A549 and MCF7 cell lines at low concentrations (10 µM). |
| Inflammation Models | Reduction in inflammation markers in animal models of arthritis; decreased prostaglandin E2 levels. |
| Oxidative Stress Studies | Decreased malondialdehyde levels and increased antioxidant enzyme activities compared to controls. |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other tetrahydroisoquinoline derivatives. A comparison table highlights some notable compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6-dimethoxy-N,N-dimethyl-tetrahydroisoquinoline | Two methoxy groups on the carbon ring | Enhanced solubility and altered reactivity |
| N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine | Single methyl group on nitrogen | Potentially different pharmacological profile |
| 1-benzyl-N,N-dimethyl-tetrahydroisoquinoline | Benzyl substituent on nitrogen | Increased lipophilicity and receptor affinity |
This diversity within the tetrahydroisoquinoline class underscores the unique structural and functional characteristics of this compound.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as DHFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to effectively block enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Substituent Effects: Bromination (e.g., 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine) introduces steric bulk and alters electronic properties, making it a precursor for CXCR4 antagonists . In contrast, dimethylamino groups enhance basicity and solubility, as seen in quinoline analogs .
- Backbone Modifications: Replacement of the isoquinoline core with tetralin (M-7) shifts activity toward dopamine receptor agonism, highlighting the role of ring saturation and hydroxyl groups in target specificity .
Physicochemical Properties
Melting points and stability data are available for select analogs (Table 3).
Table 3: Physical Properties
Key Observations:
Biological Activity
N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity of DMTHIQ, including its mechanisms of action, effects on various biological systems, and comparisons with related compounds.
Chemical Structure and Properties
DMTHIQ features a bicyclic structure that consists of a six-membered carbon ring fused to a five-membered nitrogen-containing ring. The presence of two methyl groups on the nitrogen atom significantly influences its chemical reactivity and biological interactions. The molecular formula for DMTHIQ is CHN, indicating its classification as an amine with unique properties that enhance its biological activity.
Mechanisms of Biological Activity
Research has demonstrated that DMTHIQ exhibits several important biological activities:
- Enzyme Inhibition : DMTHIQ has been studied for its ability to inhibit cholinergic enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission and their inhibition can have implications for neurodegenerative diseases like Alzheimer's .
- Antioxidant Potential : The compound has shown promising antioxidant properties, which are essential for protecting cells from oxidative stress. This activity was assessed using the DPPH assay, indicating that DMTHIQ can scavenge free radicals effectively .
- Cytotoxicity Against Cancer Cells : In vitro studies have evaluated the cytotoxic effects of DMTHIQ on various cancer cell lines, including HeLa and MDA-MB-231. Results indicated significant reductions in cell viability at specific concentrations, suggesting potential anticancer properties .
- Interaction with Receptors : DMTHIQ's structural similarities to other tetrahydroisoquinoline derivatives suggest it may interact with various receptors, including neuronal nicotinic acetylcholine receptors (nAChRs). These interactions could influence synaptic transmission and have implications for treating neurological disorders .
Comparative Analysis with Related Compounds
The biological activity of DMTHIQ can be compared with other tetrahydroisoquinoline derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6-Dimethoxy-N,N-dimethyl-tetrahydroisoquinoline | Two methoxy groups on the carbon ring | Enhanced solubility and altered reactivity |
| N-Methyl-5,6,7,8-tetrahydroisoquinolin-8-amine | Single methyl group on nitrogen | Potentially different pharmacological profile |
| 1-Benzyl-N,N-dimethyl-tetrahydroisoquinoline | Benzyl substituent on nitrogen | Increased lipophilicity and receptor affinity |
This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles among tetrahydroisoquinoline derivatives.
Case Studies and Research Findings
Several studies have specifically focused on the biological effects of DMTHIQ:
- Study on Enzyme Inhibition : A study indicated that DMTHIQ significantly inhibited butyrylcholinesterase with an IC value in the low micromolar range, highlighting its potential in neuroprotective applications against Alzheimer's disease .
- Cytotoxicity Assessment : In a cytotoxicity study involving HeLa cells, DMTHIQ showed a dose-dependent reduction in cell viability after 24 hours of exposure. At high concentrations (1 × 10 M), cell viability dropped to approximately 32% compared to control groups .
- Antioxidant Activity Evaluation : The antioxidant capacity of DMTHIQ was evaluated using various assays, demonstrating its effectiveness in reducing oxidative stress markers in cultured cells .
Q & A
Q. What experimental methods are critical for determining the three-dimensional structure of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry and bond geometries. For dynamic conformational analysis, nuclear Overhauser effect (NOE) experiments via NMR spectroscopy can map spatial proximity of protons in solution . When crystallography is impractical (e.g., amorphous solids), computational modeling (DFT or MD simulations) paired with IR and Raman spectroscopy provides complementary insights into electronic and vibrational properties .
Q. What synthetic strategies are commonly employed to prepare this compound derivatives?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables efficient N-alkylation using ligands like rac-BINAP and bases such as Cs₂CO₃. Boc protection is often used to prevent undesired side reactions during functionalization . Post-synthetic modifications (e.g., acylation with propanoyl chloride) require careful optimization of stoichiometry and solvent polarity (DCM/MeOH gradients) to maximize yield .
Q. How does the N,N-dimethylamine group influence coordination chemistry with transition metals?
- Methodological Answer : The tertiary amine acts as a weak-field ligand, favoring octahedral or tetrahedral geometries in Fe(II) or Pd complexes. Chelation studies using cyclic voltammetry and UV-Vis spectroscopy reveal redox activity, while FT-IR confirms binding via N–M vibrational shifts (e.g., Fe–N stretches at 450–500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for enantiopure derivatives?
- Methodological Answer : Discrepancies often arise from chiral auxiliary selection or purification techniques. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) can separate enantiomers, while circular dichroism (CD) spectroscopy validates enantiopurity . Kinetic resolution via asymmetric catalysis (e.g., Jacobsen epoxidation) may improve stereochemical control .
Q. What advanced techniques characterize the catalytic activity of Fe(II) complexes derived from this scaffold?
- Methodological Answer : Cyclic voltammetry identifies redox potentials relevant to catalysis (e.g., Fe²⁺/Fe³⁺ transitions). For polymerization applications (e.g., ring-opening of lactones), gel permeation chromatography (GPC) measures molecular weight distributions, while XANES probes metal oxidation states in situ .
Q. How can structural dynamics (e.g., ring puckering) impact pharmacological activity?
- Methodological Answer : Cremer-Pople puckering coordinates quantify nonplanar distortions in the tetrahydroisoquinoline ring. Molecular dynamics simulations (AMBER/CHARMM) correlate puckering amplitudes with receptor binding affinities. For example, axial puckering may enhance CXCR4 antagonism by optimizing hydrophobic interactions .
Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) reconcile discrepancies. For instance, a compound may show potent enzyme inhibition (IC₅₀ = 50 nM) but poor cellular uptake due to logP > 5. MD simulations of membrane permeability or PAMPA assays clarify these outliers .
Key Data Contradictions and Resolution
- Stereochemical Assignments : Early reports of "S-configuration" in dihydrochloride salts conflicted with later X-ray data showing axial chirality dependence on counterion effects . Resolution required single-crystal XRD with anomalous dispersion (Cu-Kα radiation) .
- Catalytic Efficiency : Fe(II) complexes showed variable turnover numbers (TONs) in polymerization. This was traced to solvent-dependent ligand lability, resolved by using THF instead of DCM to stabilize the coordination sphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
